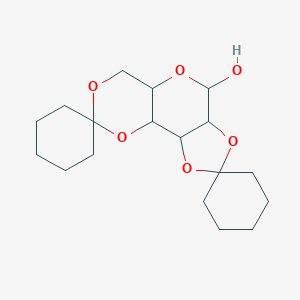

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose

Vue d'ensemble

Description

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant in the study of carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose typically involves the protection of hydroxyl groups in mannopyranose using cyclohexanone in the presence of an acid catalyst. The reaction conditions often include:

Reactants: Mannopyranose and cyclohexanone

Catalyst: Acid catalyst such as p-toluenesulfonic acid

Solvent: Anhydrous conditions are preferred to avoid hydrolysis

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is maintaining anhydrous conditions and using efficient purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose undergoes various chemical reactions, including:

Hydrolysis: Removal of the cyclohexylidene protecting groups under acidic or basic conditions.

Oxidation: Oxidative cleavage of the cyclohexylidene groups using reagents like periodate.

Substitution: Nucleophilic substitution reactions where the hydroxyl groups can be modified.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Periodate oxidation using sodium periodate.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Hydrolysis: Mannopyranose derivatives with free hydroxyl groups.

Oxidation: Cleaved products with aldehyde or carboxylic acid functionalities.

Substitution: Modified mannopyranose derivatives with various substituents.

Applications De Recherche Scientifique

Glycobiology Research

Overview

Glycobiology is the study of carbohydrates and their biological roles. 2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose serves as a crucial biochemical reagent in this field.

Applications in Glycobiology

- Synthesis of Glycoconjugates : It is used to synthesize β-mannosides, which are important for studying glycoproteins and glycolipids .

- Antibody-Drug Conjugates (ADCs) : The compound is involved in the development of ADCs, which are designed to target specific cells for cancer therapy .

- Cell Signaling Studies : It plays a role in understanding cellular mechanisms related to apoptosis, inflammation, and immune responses .

Chemical Synthesis

Overview

In chemical synthesis, this compound functions as a protective group for hydroxyl functionalities in carbohydrate chemistry.

Applications in Synthesis

- Protective Group Chemistry : It protects hydroxyl groups during multi-step synthesis processes, facilitating the formation of complex carbohydrate structures .

- Custom Synthesis Services : Various companies offer custom synthesis services that include modifications of this compound for specific research needs .

Biomedical Research

Overview

The compound's properties have made it significant in biomedical research, particularly in drug development and disease modeling.

Applications in Biomedical Research

- Anti-infection Studies : Investigated for its potential effects against various pathogens including viruses and bacteria .

- Neuronal Signaling Pathways : Used to explore pathways related to neuronal signaling and neurodegenerative diseases .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Glycoconjugate Synthesis | Demonstrated successful synthesis of β-mannosides using this compound as a precursor. |

| Study 2 | Antibody-Drug Conjugates | Showed enhanced targeting of cancer cells using ADCs developed with this compound. |

| Study 3 | Infection Models | Found that derivatives of this compound exhibited inhibitory effects on viral replication in vitro. |

Mécanisme D'action

The compound acts by protecting specific hydroxyl groups in mannopyranose, allowing selective reactions at other positions. This selective protection is crucial in the synthesis of complex carbohydrates and glycoconjugates. The cyclohexylidene groups are stable under various conditions but can be selectively removed when needed .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2:5,6-Di-o-cyclohexylidene-alpha-D-mannopyranose

- 1,2:3,4-Di-o-cyclohexylidene-alpha-D-galactopyranose

- 1,2:5,6-Di-o-cyclohexylidene-alpha-D-glucopyranose

Uniqueness

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is unique due to its specific protection pattern, which allows selective reactions at the 1 and 6 positions of mannopyranose. This selective protection is not easily achieved with other similar compounds, making it particularly valuable in complex carbohydrate synthesis .

Activité Biologique

2,3:4,6-Di-o-cyclohexylidene-alpha-D-mannopyranose is a carbohydrate derivative that has garnered attention in the field of glycobiology due to its structural complexity and potential biological applications. This compound is characterized by its unique cyclohexylidene groups, which enhance its stability and interaction with biological systems. The study of its biological activity is crucial for understanding its potential applications in biomedicine and biotechnology.

- Molecular Formula : C18H28O6

- Molecular Weight : 340.41 g/mol

- CAS Number : 70835-78-8

Biological Significance

This compound serves as a biochemical reagent in glycobiology research, which explores the structure, synthesis, and biology of carbohydrates. Its applications extend to understanding protein-glycan interactions and the role of glycans in various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in glycan formation and degradation. It may influence:

- Enzymatic Activity : By acting as an inhibitor or substrate for glycosyltransferases.

- Cell Signaling : Modulating pathways associated with cell proliferation and differentiation through glycan-mediated recognition.

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

| Study | Cell Line | Observed Effects |

|---|---|---|

| U937 (human myeloid leukemia) | Significant inhibition of cell proliferation | |

| Various tumor cell lines | Tumor-specific cytotoxicity observed |

In a recent study published in PMC, the compound demonstrated effective inhibition on the proliferation of U937 cells, suggesting potential anticancer properties .

Case Studies

Applications in Glycobiology

The compound's role as a biochemical reagent is pivotal in:

- Studying Glycan Structures : It aids in elucidating complex carbohydrate structures and their biological implications.

- Drug Development : Its properties may be harnessed for designing novel therapeutics targeting glycan-related diseases.

Propriétés

InChI |

InChI=1S/C18H28O6/c19-16-15-14(23-18(24-15)9-5-2-6-10-18)13-12(21-16)11-20-17(22-13)7-3-1-4-8-17/h12-16,19H,1-11H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQACDWMYPBKPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC3C(O2)C4C(C(O3)O)OC5(O4)CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397075 | |

| Record name | ST023399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70835-78-8 | |

| Record name | ST023399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70835-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.